(1,1'-Biphenyl)-3-acetic acid, 4'-chloro-5-hydroxy-, methyl ester
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Overview
Description
4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group, a hydroxyl group, and a methyl ester group attached to a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid methyl ester typically involves the chlorination of 4-(benzyloxy)-3,5-dimethoxybenzoylacetic acid methyl ester using sulfuryl chloride in acetic acid at room temperature. The resulting keto ester is then hydrolyzed by refluxing in hydrochloric acid to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of 4’-Chloro-5-oxo-(1,1’-biphenyl)-3-acetic acid methyl ester.
Reduction: Formation of 5-hydroxy-(1,1’-biphenyl)-3-acetic acid methyl ester.
Substitution: Formation of 4’-Amino-5-hydroxy-(1,1’-biphenyl)-3-acetic acid methyl ester.
Scientific Research Applications
4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid methyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with DNA and proteins.
Comparison with Similar Compounds
Similar Compounds
- 4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid
- 4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid ethyl ester
- 4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid propyl ester
Uniqueness
4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid methyl ester is unique due to the presence of the methyl ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds
Properties
CAS No. |
53136-99-5 |
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Molecular Formula |
C15H13ClO3 |
Molecular Weight |
276.71 g/mol |
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)-5-hydroxyphenyl]acetate |
InChI |
InChI=1S/C15H13ClO3/c1-19-15(18)8-10-6-12(9-14(17)7-10)11-2-4-13(16)5-3-11/h2-7,9,17H,8H2,1H3 |
InChI Key |
DRLBNNRXEOWAIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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